molecular formula C21H19N3O4 B12043031 1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

1-hydroxy-N-(2-(methylcarbamoyl)phenyl)-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12043031
M. Wt: 377.4 g/mol
InChI Key: IQDZZFZDBVETIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is a complex organic compound with a molecular formula of C21H19N3O4 and a molecular weight of 377.403 g/mol . This compound is part of the pyridoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE typically involves the amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with aniline, aminophenols, and O-alkylsubstituted analogs . The reaction is carried out under controlled conditions to prevent partial destruction of the original heterocyclic ester and avoid the formation of impurities.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up by optimizing reaction conditions and using high-purity reagents to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and hydroxyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

Major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to inhibit aldosterone synthase by binding to the enzyme’s active site, thereby preventing the conversion of deoxycorticosterone to aldosterone . This inhibition can lead to reduced aldosterone levels, which may help manage conditions like hypertension and heart failure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-HYDROXY-N-{2-[(METHYLAMINO)CARBONYL]PHENYL}-5-OXO-2,3-DIHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE-6-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both hydroxyl and amide functional groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

4-hydroxy-N-[2-(methylcarbamoyl)phenyl]-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C21H19N3O4/c1-22-19(26)13-8-2-3-10-15(13)23-20(27)16-18(25)14-9-4-6-12-7-5-11-24(17(12)14)21(16)28/h2-4,6,8-10,25H,5,7,11H2,1H3,(H,22,26)(H,23,27)

InChI Key

IQDZZFZDBVETIX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CCC4)O

Origin of Product

United States

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